

Physicochemical properties of Apigenin 7-glucuronide

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Compound of Interest

Compound Name: Apigenin 7-glucuronide

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An In-depth Technical Guide to the Physicochemical Properties of **Apigenin 7-glucuronide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin 7-glucuronide, also known as Apigenin 7-O-glucuronide, is a significant natural flavonoid and a primary metabolite of apigenin.[1] It belongs to the flavonoid-7-O-glucuronides class of organic compounds.[2][3] This compound is found in various plants, including *Phlomis tuberosa*, *Ruellia tuberosa* L., and common sage, and has garnered considerable scientific interest for its diverse biological activities.[3][4][5] Possessing anti-inflammatory, antioxidant, and anti-complement properties, **Apigenin 7-glucuronide** is a subject of research for its potential therapeutic applications.[4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its analysis, and insights into its biological signaling pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of **Apigenin 7-glucuronide** are crucial for its handling, formulation, and application in research and development. These properties define its behavior in both in vitro and in vivo systems.

Table 1: Core Physicochemical Properties of **Apigenin 7-glucuronide**

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₈ O ₁₁	[4][6][7][8]
Molecular Weight	446.36 g/mol	[4][7][8]
CAS Number	29741-09-1	[3][4][7][8]
Physical Description	Yellow powder / Solid	[4][7]
Melting Point	>300 °C	[9]
Boiling Point (Predicted)	841.8 ± 65.0 °C at 760 mmHg	[9]
pKa (Predicted, Strongest Acidic)	2.74	[3]
LogP (Experimental)	3.02	[2]
LogP (Predicted)	0.2 - 1.03	[3][6][10]

Solubility Profile

The solubility of **Apigenin 7-glucuronide** is a critical factor for its bioavailability and formulation development. It is characterized as slightly soluble in water and generally insoluble in ethanol.[1][2][11] Its solubility is significantly enhanced in organic solvents like DMSO and DMF.

Table 2: Solubility of **Apigenin 7-glucuronide** in Various Solvents

Solvent	Concentration	Notes	Reference
DMSO	89 mg/mL (199.39 mM)	Use fresh, anhydrous DMSO as it is hygroscopic.	[1][11]
DMF	10 mg/mL	[11][12]	
PBS (pH 7.2)	1 mg/mL	[11][12]	
Water	Slightly soluble / Insoluble	[1][2][11]	
Ethanol	Insoluble	[1][11]	
Methanol	Soluble	[4][8]	
Pyridine	Soluble	[4]	

Stability and Storage

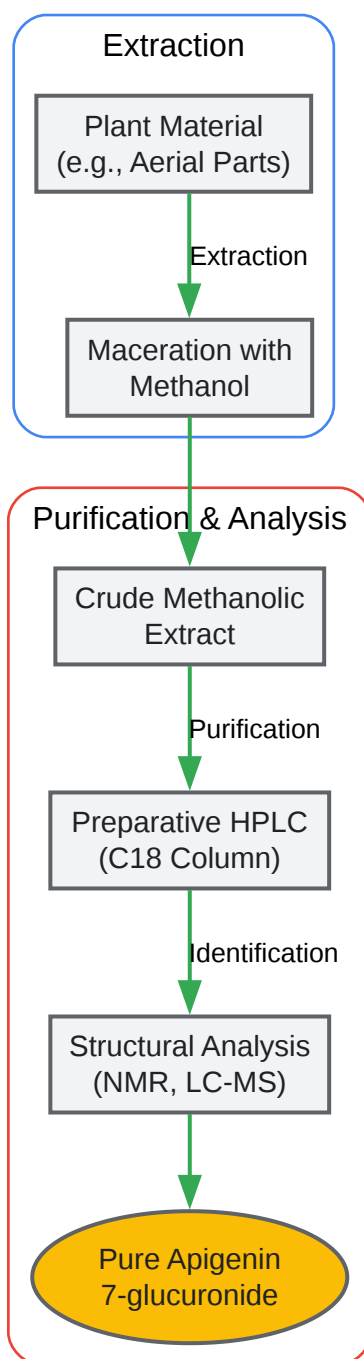
Proper storage is essential to maintain the integrity of **Apigenin 7-glucuronide**. As a dry powder, it is stable for at least four years when stored at -20°C and protected from light.[11][12] Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and can be stored for up to one year at -80°C or for one month at -20°C.[1][11][13] The glucuronide linkage is susceptible to hydrolysis under acidic or alkaline conditions, a process that can be accelerated by heat.[11]

Experimental Protocols

Reproducible experimental design is fundamental to scientific research. The following sections detail methodologies for the extraction, stability assessment, and solubility enhancement of **Apigenin 7-glucuronide**.

Extraction and Isolation from Plant Material

Apigenin 7-glucuronide is often isolated from plant sources for research. The general workflow involves extraction followed by purification.



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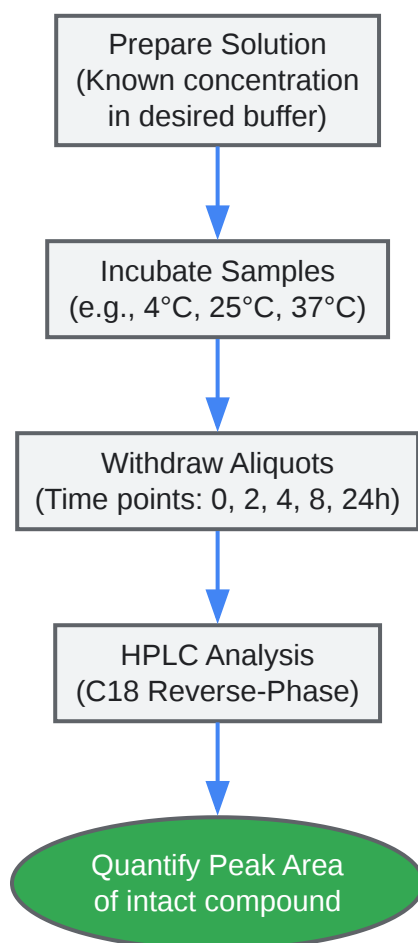
Caption: Workflow for extraction and purification of **Apigenin 7-glucuronide**.

Methodology:

- Extraction: The dried and powdered plant material (e.g., aerial parts of *Urera aurantiaca*) is macerated with a suitable solvent, typically methanol, to extract the flavonoids.[14]
- Purification: The resulting crude extract is subjected to purification, commonly using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.[14][15]
- Identification: The purified compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).[14][16]

Stability Assessment by HPLC

This protocol allows for the quantification of the compound's degradation over time under various conditions.[11]



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Caption: Experimental workflow for HPLC-based stability assessment.

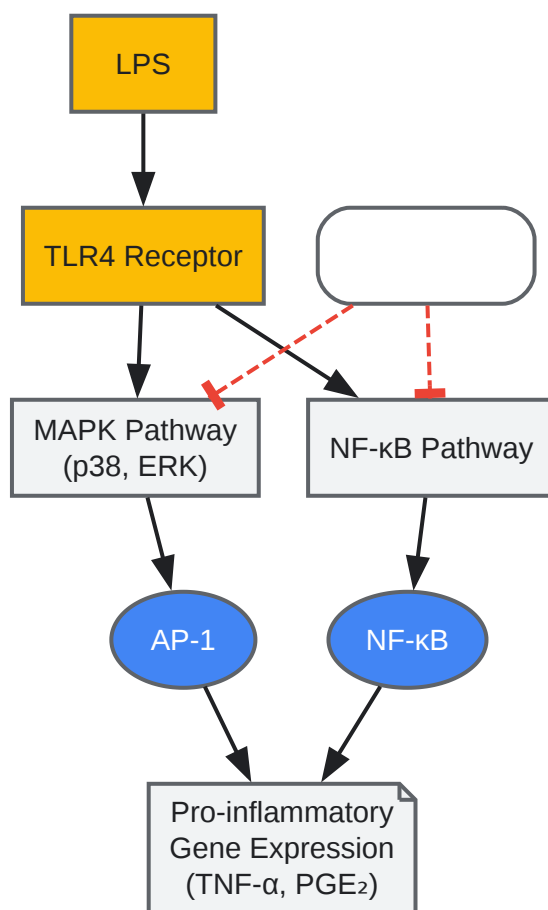
Methodology:

- Solution Preparation: Prepare a solution of **Apigenin 7-glucuronide** at a known concentration in the buffer of interest (e.g., PBS at various pH values).[\[11\]](#)
- Incubation: Incubate the prepared solutions at different, controlled temperatures.[\[11\]](#)
- Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[\[11\]](#)
- HPLC Analysis: Analyze each aliquot using a C18 reverse-phase HPLC column to separate the intact compound from any degradation products.[\[11\]](#)
- Data Analysis: Quantify the peak area corresponding to the intact **Apigenin 7-glucuronide** at each time point to determine the rate of degradation.[\[11\]](#)

Biological Activity and Signaling Pathways

Apigenin 7-glucuronide exhibits significant anti-inflammatory effects by modulating key cellular signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide, prostaglandin E2 (PGE₂), and TNF- α in lipopolysaccharide (LPS)-stimulated macrophages.[\[1\]](#)[\[12\]](#)

The primary mechanism involves the inhibition of the NF- κ B and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[11\]](#) Specifically, it interferes with the phosphorylation of p38 and ERK, which are critical components of the MAPK cascade.[\[11\]](#) This action leads to the reduced activity of the transcription factor AP-1, subsequently downregulating the expression of inflammatory genes.[\[11\]](#)[\[12\]](#)



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Caption: Inhibition of NF-κB and MAPK pathways by **Apigenin 7-glucuronide**.

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